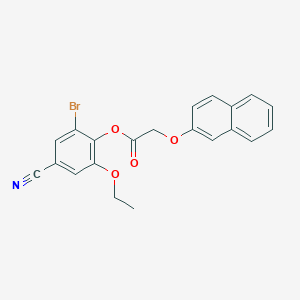![molecular formula C18H19N7O B7681127 (4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7681127.png)
(4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone is a chemical compound that has been synthesized for various scientific research applications. This compound has been the subject of numerous studies due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
(4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of interest is its potential as an antipsychotic agent. Studies have shown that this compound has a high affinity for dopamine D2 and serotonin 5-HT2A receptors, which are targets for antipsychotic drugs. Additionally, (4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone has been studied for its potential as an antidepressant and anxiolytic agent.
Mecanismo De Acción
The exact mechanism of action of (4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone is not fully understood. However, studies have shown that this compound has a high affinity for dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood and behavior. It is believed that (4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone acts as an antagonist at these receptors, which may contribute to its potential therapeutic properties.
Biochemical and Physiological Effects:
Studies have shown that (4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone can have a variety of biochemical and physiological effects. For example, this compound has been shown to increase levels of the neurotransmitter dopamine in certain brain regions, which may contribute to its potential as an antipsychotic agent. Additionally, (4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone for lab experiments is that it has a high affinity for dopamine D2 and serotonin 5-HT2A receptors, which are targets for many psychiatric drugs. Additionally, this compound has been shown to have potential therapeutic properties in a variety of animal models. However, one limitation of (4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone is that its exact mechanism of action is not fully understood, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on (4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone. One area of interest is the development of this compound as a potential antipsychotic agent. Additionally, further studies are needed to fully understand the mechanism of action of (4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone and its potential therapeutic properties. Other future directions include the development of new synthesis methods for this compound and the exploration of its potential as an antidepressant and anxiolytic agent.
In conclusion, (4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone is a chemical compound that has been synthesized for various scientific research applications. This compound has potential therapeutic properties as an antipsychotic, antidepressant, and anxiolytic agent. Further research is needed to fully understand the mechanism of action of (4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone and its potential as a therapeutic agent.
Métodos De Síntesis
(4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone can be synthesized using a variety of methods. One common method involves the reaction of 4-(1,2,4-triazol-1-ylmethyl)aniline with 4-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-(pyrimidin-2-yl)piperazine to yield (4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone.
Propiedades
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-17(16-4-2-15(3-5-16)12-25-14-19-13-22-25)23-8-10-24(11-9-23)18-20-6-1-7-21-18/h1-7,13-14H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIKQCJNEMFCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-Chlorophenyl)ethyl]-3-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]urea](/img/structure/B7681047.png)
![N'-[2-(4-methoxyphenyl)acetyl]thiophene-3-carbohydrazide](/img/structure/B7681058.png)
![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B7681064.png)
![2-Methyl-3-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]quinoxaline](/img/structure/B7681069.png)



![[1-[(2-Chloropyridin-3-yl)amino]-1-oxopropan-2-yl] 2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B7681114.png)
![4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7681116.png)
![3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B7681123.png)
![N-[4-(4-ethylpiperazin-1-yl)-3-methylphenyl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide](/img/structure/B7681125.png)

![methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7681137.png)
![Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate](/img/structure/B7681147.png)